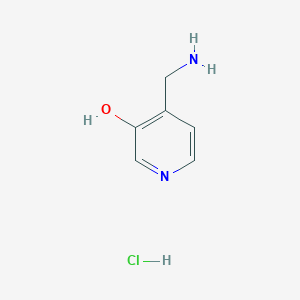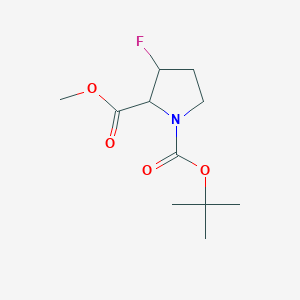![molecular formula C11H7BrN2 B13679336 4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
4-Bromo-1H-benzo[f]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-benzo[f]indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-benzo[f]indazole typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine. The reaction proceeds through the formation of 2-bromo-6-fluorobenzylidenehydrazine, which then undergoes intramolecular cyclization to form the indazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as copper acetate under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1H-benzo[f]indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
4-Bromo-1H-benzo[f]indazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and bacterial infections.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-benzo[f]indazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The bromine atom enhances its binding affinity and specificity . The compound can also interfere with bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparaison Avec Des Composés Similaires
1H-Indazole: Lacks the bromine atom, making it less reactive.
2H-Indazole: A tautomeric form with different chemical properties.
4-Chloro-1H-benzo[f]indazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H7BrN2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
4-bromo-1H-benzo[f]indazole |
InChI |
InChI=1S/C11H7BrN2/c12-11-8-4-2-1-3-7(8)5-10-9(11)6-13-14-10/h1-6H,(H,13,14) |
Clé InChI |
XCMVSGKERPNRLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=C2Br)C=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)



![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)


![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)


![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
